[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452628
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23ClN2O3 |
|---|---|
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | benzyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H23ClN2O3/c1-19(17(22)23-13-15-5-3-2-4-6-15)12-14-7-9-20(10-8-14)16(21)11-18/h2-6,14H,7-13H2,1H3 |
| Standard InChI Key | BTDLBJJSQPDNRM-UHFFFAOYSA-N |
| SMILES | CN(CC1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features a piperidine ring substituted at the 4-position with a methylcarbamic acid benzyl ester group and at the 1-position with a chloroacetyl moiety. The piperidine ring adopts a chair conformation, while the chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution or acyl transfer reactions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃ClN₂O₃ | |
| Molecular Weight | 338.8 g/mol | |
| IUPAC Name | Benzyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylcarbamate | |
| Solubility | Soluble in DMSO, chloroform; insoluble in water | |
| Stability | Stable at RT under inert atmosphere; hydrolyzes under acidic/basic conditions |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the piperidine protons (δ 1.4–2.8 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and the chloroacetyl carbonyl (δ 170.5 ppm in ¹³C NMR). Mass spectrometry confirms the molecular ion peak at m/z 339.1 (M+H⁺) .
Synthesis Methods
Stepwise Synthesis
The synthesis involves three primary steps:
-
Piperidine Functionalization: N-methylation of piperidin-4-ylmethanol using methyl iodide under basic conditions yields N-methylpiperidin-4-ylmethanol.
-
Chloroacetylation: Reaction with chloroacetyl chloride in dichloromethane introduces the chloroacetyl group at the piperidine nitrogen.
-
Benzyl Ester Formation: Coupling with benzyl chloroformate in the presence of a base (e.g., triethylamine) produces the final carbamate.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 0–5°C (chloroacetylation) | 15% |
| Solvent | Anhydrous DMF (esterification) | 20% |
| Catalyst | DMAP (4-dimethylaminopyridine) | 10% |
Physical and Chemical Properties
Stability and Reactivity
The compound exhibits stability in anhydrous solvents but undergoes hydrolysis in aqueous media (t₁/₂ = 4.2 hours at pH 7.4). The chloroacetyl group participates in nucleophilic substitution, enabling derivatization with amines or thiols.
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between the carbamate oxygen and piperidine NH groups .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
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